molecular formula C21H22FN7O B6584806 4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide CAS No. 1251621-57-4

4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide

Cat. No. B6584806
CAS RN: 1251621-57-4
M. Wt: 407.4 g/mol
InChI Key: NFAZSVLZMCBHNL-UHFFFAOYSA-N
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Description

The compound “4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 .


Molecular Structure Analysis

The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 . Among the analogues tested, compound 3c was the most potent inhibitor .


Chemical Reactions Analysis

Compound 3c reduced Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km . The inhibitory effect of compound 3c could not be washed out . Compound 3c did not affect cell viability, protein expression, and internalization of ENT1 and ENT2 .

Mechanism of Action

Similar to FPMINT, compound 3c was an irreversible and non-competitive inhibitor . Molecular docking analysis also showed that the binding site of compound 3c in ENT1 may be different from that of other conventional inhibitors .

properties

IUPAC Name

4-amino-N-[(2-fluorophenyl)methyl]-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN7O/c22-17-6-2-1-5-15(17)13-25-20(30)16-14-26-21(27-19(16)23)29-11-9-28(10-12-29)18-7-3-4-8-24-18/h1-8,14H,9-13H2,(H,25,30)(H2,23,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAZSVLZMCBHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C(=N3)N)C(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide

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